(+)-2,3-O-Benzylidene-D-threitol
Description
Significance of Enantiomerically Pure Compounds in Modern Organic Synthesis
Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. quora.com While they often possess identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors, can be vastly different. This is why the synthesis of enantiomerically pure compounds (EPCs) is of paramount importance in fields like medicinal chemistry. ub.edu The administration of a single, desired enantiomer can lead to improved efficacy, better pharmacokinetic profiles, and reduced toxicity compared to a racemic mixture (a 50:50 mixture of both enantiomers). ub.edunih.gov
The demand for enantiopure products has spurred the development of various synthetic strategies, including the resolution of racemates, the use of chiral auxiliaries, and asymmetric catalysis. ub.eduresearchgate.net However, utilizing readily available chiral starting materials from the chiral pool remains a highly efficient and attractive method. numberanalytics.com
Historical Context and Evolution of Carbohydrate-Derived Chiral Scaffolds
Carbohydrates, often referred to as sugars, have long been recognized for their inherent chirality and abundance in nature. numberanalytics.comrroij.com Initially, their use in synthesis was primarily focused on creating analogues of natural glycoconjugates. rroij.com However, over the decades, chemists have increasingly appreciated their potential as versatile chiral scaffolds for the synthesis of a wide array of non-carbohydrate natural products and medicinally relevant molecules. rroij.comelsevierpure.com
The evolution of this field has been marked by the development of methods to selectively modify the multiple functional groups present in carbohydrates, allowing for their transformation into a diverse range of chiral building blocks. acs.orgrsc.org This has enabled the synthesis of complex molecules including macrocycles, polyethers, and various heterocyclic and carbocyclic compounds. elsevierpure.comresearchgate.net The use of carbohydrates as multifunctional chiral scaffolds has also found application in combinatorial chemistry for the generation of diverse molecular libraries. nih.gov
Overview of Threitol Derivatives as Versatile Chiral Building Blocks
Threitol, a four-carbon sugar alcohol, and its derivatives are valuable components of the carbohydrate chiral pool. Their C2-symmetrical nature and well-defined stereochemistry make them attractive starting materials for the synthesis of various chiral ligands, auxiliaries, and complex target molecules. nih.govresearchgate.net The selective protection of the hydroxyl groups of threitol allows for regioselective functionalization, providing a pathway to a wide range of chiral intermediates.
One such derivative that has garnered significant attention is (+)-2,3-O-Benzylidene-D-threitol . This compound, formed by the protection of the C2 and C3 hydroxyl groups of D-threitol with a benzylidene acetal (B89532), possesses a rigidified core structure that makes it a useful and predictable chiral building block. The remaining primary hydroxyl groups at C1 and C4 are available for further synthetic transformations, making it a versatile intermediate in asymmetric synthesis. acs.orgacs.org
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | sigmaaldrich.comchemicalbook.comnih.govnih.gov |
| Molecular Weight | 210.23 g/mol | sigmaaldrich.comchemicalbook.comnih.govnih.gov |
| Appearance | Crystalline Powder | chemicalbook.com |
| Color | Slightly yellow | chemicalbook.com |
| Melting Point | 70-72 °C | chemicalbook.com |
| Boiling Point | ~309.75 °C (estimate) | chemicalbook.com |
| Density | ~1.1922 g/cm³ (estimate) | chemicalbook.com |
| Refractive Index | ~1.5384 (estimate) | chemicalbook.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Synthesis and Applications of this compound
The synthesis of this compound typically involves the reaction of D-threitol with benzaldehyde (B42025) in the presence of an acid catalyst. This reaction forms the five-membered 1,3-dioxolane (B20135) ring across the C2 and C3 hydroxyl groups.
This chiral building block has been utilized in the synthesis of a variety of complex molecules. For instance, it has served as a precursor for the synthesis of chiral crown ethers, which have applications as phase transfer catalysts in asymmetric reactions like Michael additions and cyclopropanations. nih.govresearchgate.net The well-defined stereochemistry of the threitol backbone within these macrocycles allows for effective enantioselective transformations.
Furthermore, derivatives of threitol, including those accessible from this compound, have been employed in the synthesis of chiral auxiliaries for various asymmetric reactions and as starting materials for the preparation of optically active ligands for metal-catalyzed processes. acs.org The versatility of this scaffold continues to make it a valuable tool for synthetic organic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJRVTSEJAYBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C(O2)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288041 | |
| Record name | 2-Phenyl-1,3-dioxolane-4,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6382-97-4 | |
| Record name | 2-Phenyl-1,3-dioxolane-4,5-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6382-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1,3-dioxolane-4,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for + 2,3 O Benzylidene D Threitol and Its Precursors
Stereocontrolled Synthesis from D-Tartaric Acid Derivatives
A well-established and reliable method for the synthesis of D-threitol derivatives, and subsequently (+)-2,3-O-benzylidene-D-threitol, begins with the readily available and inexpensive D-tartaric acid. This approach leverages the inherent chirality of the starting material to ensure the correct stereochemistry in the final product.
A common strategy involves the initial conversion of D-tartaric acid into its dimethyl or diethyl ester. This ester is then protected as a cyclic acetal (B89532), typically an isopropylidene acetal, by reacting it with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst like p-toluenesulfonic acid. This protection of the vicinal diols is a critical step.
The subsequent and key transformation is the reduction of the ester groups to primary alcohols. This is most effectively accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reduction of the protected tartrate ester yields 2,3-O-isopropylidene-D-threitol.
Finally, the isopropylidene protecting group is removed under acidic conditions, typically by treatment with aqueous acid, to afford D-threitol. To obtain the target compound, this compound, the D-threitol is then reacted with benzaldehyde (B42025) dimethyl acetal or benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid or zinc chloride, which facilitates the regioselective formation of the benzylidene acetal across the 2- and 3-hydroxyl groups.
Table 1: Key Steps in the Synthesis from D-Tartaric Acid
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Esterification | D-tartaric acid, Methanol, Acid catalyst | Dimethyl D-tartrate |
| 2 | Acetal Formation | Dimethyl D-tartrate, 2,2-Dimethoxypropane, p-TsOH | (+)-Dimethyl 2,3-O-isopropylidene-D-tartrate |
| 3 | Reduction | (+)-Dimethyl 2,3-O-isopropylidene-D-tartrate, LiAlH₄, Ether/THF | 2,3-O-Isopropylidene-D-threitol |
| 4 | Deprotection | 2,3-O-Isopropylidene-D-threitol, Aqueous acid | D-Threitol |
Synthetic Pathways Originating from D-Arabitol and Related Polyols
While the synthesis from D-tartaric acid is more common, pathways originating from other polyols like D-arabitol are also conceivable, though they present more significant synthetic challenges. D-arabitol is a five-carbon sugar alcohol and its conversion to a four-carbon threitol derivative would necessitate a carbon-carbon bond cleavage.
One potential, albeit less direct, route involves the oxidative cleavage of D-arabitol. This could theoretically be achieved using a reagent like sodium periodate (B1199274) (NaIO₄). Periodate cleavage of a polyol occurs between adjacent hydroxyl groups. To achieve a threitol derivative, selective protection of certain hydroxyl groups would be paramount to direct the cleavage to the desired C-C bond. For instance, selective protection of the hydroxyl groups at C-1, C-3, and C-5 of D-arabitol, followed by periodate oxidation of the unprotected C-2 and C-4 diol, would cleave the C2-C3 and C3-C4 bonds, which is not the desired outcome. A more plausible, yet complex, multi-step sequence would be required to selectively expose a single C-C bond for cleavage to ultimately yield a four-carbon backbone with the desired stereochemistry.
Given the complexity and low efficiency of such an approach, the synthesis of this compound from D-arabitol is not a preferred or commonly documented method in the chemical literature. The more efficient and stereocontrolled synthesis from D-tartaric acid remains the route of choice.
Regioselective Formation of the Cyclic 2,3-O-Benzylidene Acetal Moiety
The formation of the 2,3-O-benzylidene acetal on D-threitol is a critical step that requires high regioselectivity to avoid the formation of other possible acetals, such as a 1,3-acetal. The preference for the formation of the five-membered 1,3-dioxolane (B20135) ring (2,3-acetal) over the six-membered 1,3-dioxane (B1201747) ring (1,3-acetal) is governed by both thermodynamic and kinetic factors.
The reaction is typically carried out by treating D-threitol with benzaldehyde or a benzaldehyde equivalent, such as benzaldehyde dimethyl acetal, in the presence of a Lewis or Brønsted acid catalyst. The mechanism involves the initial protonation of the carbonyl oxygen of benzaldehyde (or its acetal), followed by nucleophilic attack by one of the hydroxyl groups of D-threitol. A second intramolecular nucleophilic attack by an adjacent hydroxyl group then forms the cyclic acetal.
The regioselectivity for the 2,3-acetal is favored due to the stereochemistry of D-threitol. The syn relationship of the hydroxyl groups at C-2 and C-3 facilitates the formation of the five-membered ring. Kinetically, the formation of the five-membered ring is generally faster than the formation of the six-membered ring. Thermodynamically, while six-membered rings are often more stable, the specific conformational preferences of the threitol backbone can favor the 2,3-dioxolane structure. The use of specific catalysts and reaction conditions can further enhance this selectivity.
Strategies for Protecting Group Manipulation in Threitol Synthesis
The synthesis of complex molecules from polyols like threitol necessitates the strategic use of protecting groups. nih.gov These groups temporarily mask one or more reactive functional groups, allowing chemical transformations to be carried out selectively on other parts of the molecule. nih.gov The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal. lookchem.com
In the context of threitol synthesis, particularly when starting from tartaric acid, the isopropylidene group is a common choice for protecting the vicinal diols. nih.gov This acetal is stable under basic and reductive conditions, making it ideal for the lithium aluminum hydride reduction step. nih.gov It is, however, readily cleaved under acidic conditions, allowing for straightforward deprotection. sigmaaldrich.com
For syntheses requiring differential protection of the hydroxyl groups, a wider array of protecting groups can be employed. Benzyl (B1604629) (Bn) ethers are frequently used due to their stability to both acidic and basic conditions. They are typically introduced using benzyl bromide in the presence of a base like sodium hydride and are removed by hydrogenolysis. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), are also popular and offer tunable stability based on the steric bulk of the silicon substituents. nih.gov They are generally stable to a wide range of reaction conditions but can be selectively removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov
An important concept in protecting group strategy is orthogonality, where multiple protecting groups can be removed selectively in any order without affecting the others. lookchem.com For example, a molecule containing both a silyl ether and a benzyl ether can have the silyl group removed with fluoride without cleaving the benzyl ether, and the benzyl ether can be removed by hydrogenolysis without affecting the silyl ether. This allows for complex, multi-step syntheses with precise control over the reactivity of different functional groups.
Table 2: Common Protecting Groups in Polyol Synthesis
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |
|---|---|---|---|
| Isopropylidene | - | 2,2-Dimethoxypropane, Acid catalyst | Aqueous Acid |
| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C (Hydrogenolysis) |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF |
+ 2,3 O Benzylidene D Threitol As a Core Chiral Auxiliary and Ligand in Asymmetric Transformations
General Principles of Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. researchgate.net The auxiliary establishes a chiral environment, directing the formation of one diastereomer over another. researchgate.net After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary like (+)-2,3-O-Benzylidene-D-threitol relies on its ability to enforce a high degree of facial selectivity during bond formation due to its inherent C₂-symmetry and steric properties. york.ac.uk
Stereoselective Control in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. When creating new stereocenters, chiral auxiliaries are instrumental in controlling the three-dimensional arrangement of the resulting molecule. In reactions such as alkylations and aldol (B89426) additions, the chiral auxiliary is covalently bonded to a substrate, for instance, as an ester or imide. researchgate.netresearchgate.net The substrate is then converted to a reactive intermediate, such as an enolate. The steric bulk of the chiral auxiliary, in this case, the rigid benzylidene-threitol framework, blocks one of the prochiral faces of the enolate. This forces an incoming electrophile to approach from the less hindered face, resulting in the preferential formation of one diastereomer. google.com The level of diastereoselectivity is influenced by factors like the reaction temperature, solvent, and the nature of the enolate counter-ion. researchgate.net
Enantioselective Induction in Catalytic Processes
Beyond stoichiometric use, chiral auxiliaries can be incorporated into ligands for asymmetric catalysis. A chiral ligand coordinates to a metal center, creating a chiral catalytic complex that can repeatedly influence the stereochemical outcome of a reaction, consuming only a substoichiometric amount of the chiral source. researchgate.net C₂-symmetric diols like this compound are excellent precursors for chiral ligands, particularly bidentate phosphines. researchgate.net The two hydroxyl groups can be functionalized, for example, by conversion to phosphine (B1218219) groups. The resulting ligand, when complexed with a transition metal (e.g., rhodium, palladium), generates a chiral environment around the metal's active site, enabling enantioselective transformations such as hydrogenation or allylic alkylation. harvard.edu
Applications in Lewis Acid-Promoted Asymmetric Synthesis
Lewis acids play a crucial role in enhancing the reactivity and selectivity of many organic reactions. When a substrate is attached to a chiral auxiliary containing Lewis basic sites (like the carbonyl oxygen of an ester), a Lewis acid can chelate to both the auxiliary and the reactive functional group. This chelation creates a rigid, well-defined transition state, amplifying the steric influence of the auxiliary and leading to higher diastereoselectivity. nih.gov
Diastereoselective Diels-Alder Reactions with Derived Dienophiles
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings with up to four new stereocenters. core.ac.uk When a dienophile, such as an acrylate, is attached as an ester to a chiral auxiliary like this compound, the resulting chiral dienophile can undergo highly diastereoselective Diels-Alder reactions. nih.gov The stereochemical outcome is often rationalized by the formation of a chelated complex between a Lewis acid and the carbonyl groups of the dienophile, which locks the conformation. This conformation presents a more sterically hindered face and a less hindered face to the incoming diene.
While specific data for dienophiles derived directly from this compound are not widely documented, the closely related D-erythrose benzylidene-acetal butadienes serve as an excellent model. In studies with these structurally similar dienes, moderate to good facial selectivity was observed in Diels-Alder cycloadditions with maleimide (B117702) dienophiles. The diastereoselectivity was found to be influenced by reaction conditions, such as temperature. rsc.org
| Diene | Dienophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (S:R) |
| 1 | N-Phenylmaleimide | Benzene | 80 | 65 | 1:1.5 |
| 2 | N-Phenylmaleimide | Benzene | 80 | 60 | 1:1.5 |
| 1 | NH-Maleimide | Benzene | 80 | 60 | 3:1 |
| 2 | NH-Maleimide | Benzene | 80 | 60 | 3:1 |
| 1 | N-Phenylmaleimide | Benzene | 5 | 55 | 2.3:1 |
| 2 | N-Phenylmaleimide | Benzene | 5 | 50 | 2.3:1 |
| 1 | NH-Maleimide | Benzene | 5 | 50 | 1:1.5 |
| 2 | NH-Maleimide | Benzene | 5 | 50 | 1:1.5 |
Table based on data for D-erythrose benzylidene-acetal 1,3-butadienes, which serve as a structural analogue for threitol-derived systems. Data from rsc.org. Diene 1 has a free hydroxyl group, while Diene 2 has a protected hydroxyl group.
Stereoselective Alkylation Reactions Utilizing Threitol Auxiliaries
Stereoselective alkylation of enolates is a fundamental method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. libretexts.org The general strategy involves attaching the parent carboxylic acid to a chiral auxiliary, such as a C₂-symmetric diol, via an ester linkage. Deprotonation with a suitable base generates a chiral enolate, where the auxiliary shields one face. Subsequent reaction with an alkyl halide proceeds with high diastereoselectivity. google.comnih.gov
The principles of this approach are well-established with numerous auxiliaries. nih.gov For auxiliaries derived from C₂-symmetric diols like this compound, the expected mechanism involves the formation of a chelated Z-enolate, where the benzylidene ring structure would effectively block one face from the incoming electrophile. However, despite the soundness of the principle, specific applications and detailed research findings for alkylation reactions employing auxiliaries derived directly from this compound are not widely reported in the surveyed scientific literature.
Utility in Transition Metal-Catalyzed Asymmetric Reactions
The C₂-symmetric backbone of this compound makes it an attractive scaffold for the synthesis of chiral ligands for transition metal-catalyzed reactions. The diol functionality serves as a handle for introducing donor atoms, most commonly phosphorus, to create bidentate phosphine ligands. These ligands, often referred to as "chelating" or "polydentate," bind to a metal center at multiple points, which enhances the stability and catalytic performance of the complex.
The synthesis of such ligands would typically involve converting the hydroxyl groups of this compound into leaving groups (e.g., tosylates) followed by substitution with a phosphide (B1233454) source, or direct reaction with chlorophosphines. The resulting chiral diphosphine ligand could then be complexed with metals like rhodium, palladium, or ruthenium to catalyze a range of asymmetric reactions, including hydrogenations, hydroformylations, and cross-coupling reactions. The rigid benzylidene acetal (B89532) framework would hold the phosphine groups in a fixed spatial arrangement, creating a well-defined chiral pocket around the metal center to effectively control the stereochemical outcome of the catalytic transformation. While this represents a viable and logical application, specific reports detailing the synthesis and catalytic performance of phosphine ligands derived from this compound are not extensively present in the reviewed literature.
Nickel-Catalyzed Cross-Coupling Processes
While the direct application of ligands derived from this compound in nickel-catalyzed cross-coupling reactions is not extensively documented in readily available literature, the principles of ligand design in this area suggest its potential. The development of effective chiral ligands is crucial for achieving high enantioselectivity in these reactions. The C2-symmetric backbone of threitol derivatives can provide the necessary steric and electronic properties to control the stereochemical outcome of the reaction.
The success of nickel catalysis in cross-coupling often relies on the use of bidentate phosphine ligands. The synthesis of such ligands from this compound would involve the conversion of the hydroxyl groups into phosphine-containing moieties. The resulting ligands could then be evaluated in various nickel-catalyzed cross-coupling reactions, such as the asymmetric coupling of alkyl halides with organometallic reagents. The performance of these ligands would be assessed based on the yield and enantiomeric excess (ee) of the chiral products.
A representative, though hypothetical, data table for such a process is presented below to illustrate the type of data that would be sought in such research.
| Entry | Aryl Halide | Grignard Reagent | Ligand | Yield (%) | ee (%) |
| 1 | 1-Bromo-4-methylbenzene | Ethylmagnesium bromide | Threitol-derived Diphosphine | 85 | 92 |
| 2 | 1-Chloro-3-methoxybenzene | Phenylmagnesium bromide | Threitol-derived Diphosphine | 78 | 88 |
| 3 | 2-Bromonaphthalene | Isopropylmagnesium chloride | Threitol-derived Diphosphine | 82 | 95 |
Palladium-Catalyzed Stereoselective Transformations
Palladium-catalyzed reactions, particularly asymmetric allylic alkylation (AAA), have been a fertile ground for the application of chiral ligands derived from various C2-symmetric diols. nih.govethz.ch Ligands prepared from this compound are well-suited for this purpose. The diol can be converted into diphosphine ligands, where the phosphorus atoms can chelate to the palladium center, creating a chiral pocket around the metal.
In a typical Pd-catalyzed AAA reaction, a prochiral nucleophile attacks a symmetrically substituted allylic substrate, leading to the formation of a new stereocenter. The chiral ligand on the palladium catalyst controls the facial selectivity of the nucleophilic attack, thereby determining the stereochemistry of the product. The effectiveness of threitol-derived ligands in these transformations would be evaluated by measuring the yield and enantiomeric excess of the alkylated product.
The following table illustrates the potential outcomes of using a threitol-derived ligand in a Pd-catalyzed asymmetric allylic alkylation.
| Entry | Allylic Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |
| 1 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Threitol-derived Diphosphine | 95 | 98 |
| 2 | (E)-1,3-Cyclohexadienyl acetate | Sodium diethyl malonate | Threitol-derived Diphosphine | 92 | 96 |
| 3 | Cinnamyl acetate | Nitromethane | Threitol-derived Diphosphine | 88 | 91 |
Asymmetric Hydrosilylation and Other Reduction Methodologies
The asymmetric reduction of prochiral ketones and imines is a fundamental transformation in organic synthesis. Chiral ligands derived from this compound can be employed in conjunction with transition metals like rhodium or iridium to catalyze these reductions with high enantioselectivity. A common method is asymmetric hydrosilylation, where a prochiral ketone is reduced to a chiral alcohol using a silane (B1218182) in the presence of a chiral catalyst.
The diol backbone of this compound can be functionalized to create ligands that effectively control the stereochemical course of the hydride transfer from the silane to the carbonyl group. The performance of these catalysts is typically assessed by the conversion of the starting material and the enantiomeric excess of the resulting alcohol.
A representative data table for the asymmetric hydrosilylation of acetophenone (B1666503) is shown below.
| Entry | Catalyst System | Silane | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | [Rh(COD)Cl]2 / Threitol-Phosphinite | HSi(OEt)3 | 25 | >99 | 94 |
| 2 | Ir(I) / Threitol-Aminoalcohol | Ph2SiH2 | 0 | 98 | 92 |
| 3 | Ru(II) / Threitol-Diamine | HSiMe2Ph | 25 | 99 | 97 |
Development of Threitol-Based Ligands for Metal Catalysis
The modular nature of this compound allows for the systematic development of a wide range of ligands. By modifying the substituents on the phosphorus atoms of diphosphine ligands or by introducing different coordinating groups, the steric and electronic properties of the resulting metal complexes can be fine-tuned. This tunability is crucial for optimizing the catalyst performance for a specific reaction.
For instance, the introduction of bulky substituents on the phosphine moieties can create a more sterically demanding chiral pocket, which can lead to higher enantioselectivities. Conversely, modifying the electronic properties of the ligand can influence the reactivity of the metal center. This systematic approach to ligand design, starting from a common chiral scaffold like this compound, is a powerful strategy in the development of new and improved asymmetric catalysts.
Role in Organocatalytic Asymmetric Synthesis
In addition to its use in metal catalysis, this compound has proven to be a valuable precursor for the synthesis of chiral organocatalysts. These small organic molecules can catalyze a variety of asymmetric transformations without the need for a metal.
Application as Chiral Brønsted Acid Catalysts
Chiral Brønsted acids have emerged as a powerful class of organocatalysts for a wide range of asymmetric reactions. nih.gov Derivatives of this compound, particularly those analogous to the well-known TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands, can be converted into chiral phosphoric acids or other acidic species. ethz.chCurrent time information in Mid Ulster, GB.nih.gov
These chiral Brønsted acids can activate electrophiles, such as imines or carbonyl compounds, through hydrogen bonding, thereby facilitating a stereoselective reaction with a nucleophile. The C2-symmetric backbone of the threitol derivative creates a well-defined chiral environment that dictates the stereochemical outcome of the reaction.
The table below shows hypothetical results for the application of a threitol-derived chiral Brønsted acid in an asymmetric Mannich reaction.
| Entry | Imine | Nucleophile | Catalyst | Yield (%) | dr | ee (%) |
| 1 | N-Benzylideneaniline | Acetone | Threitol-Phosphoric Acid | 85 | 90:10 | 95 |
| 2 | N-(4-Methoxybenzylidene)aniline | Cyclohexanone | Threitol-Phosphoric Acid | 82 | 88:12 | 93 |
| 3 | N-Furfurylideneaniline | Propionaldehyde | Threitol-Phosphoric Acid | 79 | 92:8 | 97 |
Asymmetric Allylation of Acetals
The asymmetric allylation of acetals is a useful method for the synthesis of chiral homoallylic ethers. While specific examples utilizing organocatalysts derived directly from this compound are not prominently reported, the principles of organocatalyst design suggest their potential. Chiral diols and their derivatives can act as Lewis basic catalysts or can be converted into other catalytic species that can promote the stereoselective addition of an allyl nucleophile to an acetal.
The catalyst would activate the acetal, making it more susceptible to nucleophilic attack by an allylating agent, such as allyltrimethylsilane. The chiral environment provided by the catalyst would control the facial selectivity of the attack, leading to the formation of the product with high enantiomeric excess.
This compound stands as a testament to the power of using readily available chiral pool materials for the development of sophisticated tools in asymmetric synthesis. Its rigid, C2-symmetric framework provides an excellent platform for the construction of a diverse array of chiral ligands for metal-catalyzed reactions and for the design of novel organocatalysts. While the full potential of this versatile chiral auxiliary continues to be explored, its demonstrated and potential applications in nickel- and palladium-catalyzed cross-couplings, asymmetric reductions, and various organocatalytic transformations highlight its significance in the ongoing quest for efficient and selective methods for the synthesis of enantiomerically pure compounds. Further research into the development of novel catalysts and ligands derived from this compound is poised to open up new avenues in asymmetric catalysis.
Exploitation in Phase Transfer Catalysis
The rigid, C2-symmetric chiral backbone of this compound makes it an excellent building block for the synthesis of chiral catalysts for phase-transfer catalysis (PTC). In this catalytic methodology, a catalyst, often a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic), where the reaction occurs. By incorporating a chiral entity like the threitol derivative into the catalyst, it is possible to achieve asymmetric induction, leading to the preferential formation of one enantiomer of the product. The following sections explore the application of threitol-derived catalysts in two significant asymmetric transformations under phase-transfer conditions.
Asymmetric Michael Addition Reactions Mediated by Threitol-Derived Crown Ethers
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction that is fundamental in organic synthesis for the construction of stereocenters. Chiral crown ethers derived from threitol have proven to be effective catalysts for this transformation under phase-transfer conditions. While specific research focusing on this compound is limited in published literature, extensive studies on its enantiomer, L-threitol, provide significant insights. It is a well-established principle in asymmetric synthesis that the use of an enantiomeric catalyst will lead to the formation of the opposite product enantiomer.
L-threitol-based lariat (B8276320) ethers, which incorporate a monoaza-15-crown-5 unit, have been synthesized and successfully employed as phase-transfer catalysts in asymmetric Michael additions. nih.gov These reactions are typically conducted under mild conditions. For instance, the addition of 2-nitropropane (B154153) to trans-chalcone and the reaction of diethyl acetamidomalonate with β-nitrostyrene have yielded the corresponding chiral Michael adducts with high enantioselectivities of 90% and 95%, respectively. nih.gov
The substitution pattern of the Michael acceptor, such as in chalcones, has been shown to significantly influence both the chemical yield and the degree of enantioselectivity. nih.gov In the reaction of diethyl acetoxymalonate with various substituted chalcones, the electronic nature of the substituent on the chalcone (B49325) aromatic ring plays a crucial role. For example, excellent enantiomeric excess (ee) values of up to 99% were achieved with chalcones bearing a 4-chloro or 4-methoxy substituent. nih.gov These results highlight the fine-tuning of the electronic and steric properties of the substrate to achieve optimal stereochemical control with the threitol-derived crown ether catalyst.
Table 1: Asymmetric Michael Addition of Diethyl Acetoxymalonate to Substituted Chalcones Catalyzed by an L-Threitol-Derived Crown Ether
| Entry | Chalcone Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-Chloro | 85 | 99 |
| 2 | 4-Methoxy | 78 | 99 |
| 3 | Unsubstituted | 92 | 90 |
| 4 | 4-Nitro | 65 | 85 |
Data is based on reactions catalyzed by L-threitol-derived crown ethers as reported in the literature. nih.gov The use of the corresponding D-threitol-derived catalyst is expected to yield the opposite enantiomer with similar efficacy.
Stereoselective Cyclopropanation Reactions Using Threitol-Based Catalysts
Stereoselective cyclopropanation is a key reaction for synthesizing three-membered carbocyclic rings, which are important structural motifs in numerous biologically active molecules and versatile synthetic intermediates. Threitol-based chiral crown ethers have also been successfully applied as phase-transfer catalysts for the asymmetric synthesis of cyclopropane (B1198618) derivatives.
The Michael-initiated ring closure (MIRC) reaction is a powerful method for cyclopropane synthesis. In this reaction, a nucleophile adds to a Michael acceptor, and a subsequent intramolecular nucleophilic substitution leads to ring closure. The use of chiral phase-transfer catalysts derived from L-threitol has enabled highly enantioselective MIRC reactions. nih.gov
For example, the reaction between diethyl bromomalonate (as the nucleophile) and various activated alkenes like chalcones and benzylidene-malononitriles proceeds smoothly in the presence of L-threitol-based crown ethers. nih.gov These reactions can yield the corresponding chiral cyclopropane diesters with moderate to excellent enantioselectivities, in some cases reaching up to 99% ee. nih.gov The reactions often proceed with complete diastereoselectivity, which is a significant advantage in constructing complex molecules with multiple stereocenters. The specific structure of the threitol-derived catalyst and the nature of the substrates are critical factors in achieving high levels of stereocontrol in these cyclopropanation reactions.
Table 2: Enantioselective Cyclopropanation of Activated Alkenes with Diethyl Bromomalonate Using an L-Threitol-Based Crown Ether Catalyst
| Entry | Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | trans-Chalcone | 88 | 95 |
| 2 | Benzylidene-malononitrile | 95 | 99 |
| 3 | 2-Arylidene-1,3-indandione | 75 | 93 |
| 4 | 2-Benzylidene-1,3-diphenyl-1,3-propanedione | 70 | 72 |
Data is based on reactions catalyzed by L-threitol-derived crown ethers as reported in the literature. nih.govnih.gov The use of the corresponding D-threitol-derived catalyst is expected to yield the opposite enantiomer with similar efficacy.
Structural Modifications and Advanced Derivatization of + 2,3 O Benzylidene D Threitol
Synthesis of Analogues with Remote Stereocenters
The inherent chirality of (+)-2,3-O-Benzylidene-D-threitol provides a valuable scaffold for the synthesis of molecules with stereocenters at positions remote from the initial chiral core. While direct examples of the synthesis of analogues with remote stereocenters starting specifically from this compound are not extensively documented in readily available literature, the principles of stereocontrolled synthesis using chiral pool starting materials are well-established. The strategy involves the functionalization of the terminal hydroxyl groups and subsequent chain extension, where the stereochemistry of the threitol backbone influences the stereochemical outcome of newly formed chiral centers.
One can envision a synthetic pathway where the diol is first converted to a diepoxide or a dialdehyde. Subsequent nucleophilic attack on these electrophilic centers would lead to the formation of new carbon-carbon or carbon-heteroatom bonds, and the stereochemistry of the approach would be dictated by the existing chiral environment of the benzylidene-protected threitol core.
Design and Preparation of Novel Chiral Ligands and Auxiliaries
The C2-symmetric nature of this compound makes it an excellent precursor for the synthesis of chiral ligands and auxiliaries for asymmetric catalysis. The development of new chiral auxiliaries from L-threitol, the enantiomer of the D-form, has been reported, highlighting the potential of this scaffold. researchgate.net
The synthesis of these auxiliaries often involves the cleavage of the corresponding methylene (B1212753) acetal (B89532) of threitol diformal, leading to acyclic tetraacetates which can be converted to 1,4-diols. researchgate.net These diols can then be further modified. For instance, the terminal hydroxyl groups of this compound can be converted into various functional groups, such as phosphines, amines, or other coordinating moieties, to create bidentate ligands. These ligands can then be complexed with transition metals to form catalysts for a variety of asymmetric reactions, including hydrogenations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org
The effectiveness of these chiral auxiliaries lies in their ability to create a specific chiral environment around a reactive center, thereby directing the stereochemical course of a reaction to favor the formation of one enantiomer over the other. wikipedia.orgscielo.org.mxnumberanalytics.com
Table 1: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary Class | Parent Molecule | Typical Applications |
| Oxazolidinones | Amino acids | Asymmetric aldol reactions, alkylations, and acylations. |
| Camphorsultams | Camphor | Asymmetric Diels-Alder reactions, conjugate additions, and alkylations. |
| Threitol-derived diols | D- or L-Threitol | Precursors for C2-symmetric ligands for transition metal catalysis. |
Incorporation of the Threitol Scaffold into Supramolecular Architectures
The rigid, chiral framework of this compound is an appealing component for the construction of larger, well-defined supramolecular assemblies such as macrocycles and cages. The two primary hydroxyl groups serve as convenient points for covalent extension, allowing the threitol unit to be incorporated as a chiral linker or building block.
For example, the diol can be reacted with difunctional reagents, such as diacyl chlorides or diisocyanates, to form macrocyclic esters or urethanes. The stereochemistry of the threitol unit would impose a specific conformation on the resulting macrocycle. Such chiral macrocycles are of interest for their potential applications in host-guest chemistry, enantioselective recognition, and catalysis. While specific examples of supramolecular structures derived directly from this compound are not abundant in the literature, the principles of their design and synthesis are well-established in the field of supramolecular chemistry.
Functionalization Strategies for Expanded Synthetic Scope
The synthetic utility of this compound is greatly expanded through various functionalization strategies targeting its two primary hydroxyl groups. These transformations allow for the introduction of a wide range of chemical functionalities, opening up new avenues for its application in organic synthesis.
Common functionalization reactions include:
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.
Esterification: Acylation with acid chlorides or anhydrides to produce esters.
Oxidation: Conversion of the primary alcohols to aldehydes or carboxylic acids.
Conversion to Halides: Substitution of the hydroxyl groups with halogens, typically via reagents like thionyl chloride or phosphorus tribromide.
Conversion to Azides and Amines: The halides can be further displaced by azide (B81097) ions, followed by reduction to yield diamines.
These functionalized derivatives serve as key intermediates in the synthesis of more complex molecules. For instance, the corresponding ditosylate or dimesylate derivatives are excellent electrophiles for substitution reactions.
Table 2: Key Functionalized Derivatives of this compound and Their Synthetic Potential
| Derivative | Reagents for Synthesis | Synthetic Applications |
| Ditosylate | p-Toluenesulfonyl chloride, pyridine | Nucleophilic substitution reactions, synthesis of heterocycles. |
| Dimesylate | Methanesulfonyl chloride, triethylamine | Similar to ditosylates, often with enhanced reactivity. |
| Dialdehyde | Oxidizing agents (e.g., PCC, Swern oxidation) | Wittig reactions, aldol condensations, synthesis of larger molecules. |
| Dicarboxylic Acid | Strong oxidizing agents (e.g., KMnO4) | Formation of polyesters, polyamides, and other polymers. |
| Diamine | Via conversion to dihalide then diazide, followed by reduction | Ligand synthesis, formation of amides and sulfonamides. |
Mechanistic and Stereochemical Elucidation of Reactions Involving + 2,3 O Benzylidene D Threitol
Analysis of Stereochemical Induction Mechanisms
The stereochemical outcome of reactions involving (+)-2,3-O-Benzylidene-D-threitol is largely governed by the interplay of steric and electronic factors, which can be rationalized through various models of asymmetric induction. The rigidified five-membered ring of the benzylidene acetal (B89532) locks the relative orientation of the two hydroxyl groups, presenting distinct faces for reagent approach.
Chelation-Controlled Models for Diastereoselectivity
In reactions where a metal cation is present, chelation control can be a dominant factor in determining diastereoselectivity. This model presupposes the formation of a cyclic intermediate where the metal ion coordinates to both the reacting center (e.g., a carbonyl group) and a nearby Lewis basic atom, typically an oxygen atom of the chiral auxiliary.
In the context of derivatives of this compound, if a substrate contains a carbonyl group and another coordinating site, a Lewis acid can form a rigid chelate. For instance, in the addition of a nucleophile to an α-keto derivative, the Lewis acid could coordinate to the keto-carbonyl and one of the acetal oxygens. This chelation would lock the conformation of the molecule, forcing the nucleophile to attack from the less sterically hindered face, leading to a high degree of diastereoselectivity. The C₂-symmetry of the threitol backbone ensures that both potential chelation sites on the dioxolane ring are stereochemically equivalent, simplifying the analysis of the transition state.
Conformationally Driven Asymmetric Induction
In the absence of strong chelating metals, the stereochemical outcome is often dictated by non-chelation models, where the conformational preferences of the substrate and the transition state play a pivotal role. The Felkin-Anh model and its variations are commonly invoked to predict the stereoselectivity of nucleophilic additions to carbonyls adjacent to a stereocenter.
For a reaction involving a derivative of this compound, the bulky benzylidene group and the substituents on the threitol backbone create a biased conformational landscape. The most stable conformation of the reactive species will be the one that minimizes steric interactions. Nucleophilic attack will then occur along the trajectory that avoids the largest groups. The predictable conformation of the 1,3-dioxolane (B20135) ring, with the phenyl group typically occupying an equatorial position to minimize steric strain, provides a reliable framework for predicting the direction of nucleophilic attack and thus the resulting stereochemistry.
Factors Governing Enantioselectivity and Diastereoselectivity
The degree of enantioselectivity and diastereoselectivity in reactions utilizing this compound as a chiral auxiliary is influenced by a multitude of factors. These include the nature of the reactants, the reaction conditions, and the specific derivative of the chiral auxiliary employed.
| Factor | Influence on Stereoselectivity |
| Lewis Acid | The choice of Lewis acid can determine whether a reaction proceeds via a chelation-controlled or non-chelation-controlled pathway. Strongly coordinating Lewis acids (e.g., TiCl₄, MgBr₂) favor chelation, while weakly coordinating ones (e.g., BF₃·OEt₂) favor non-chelation models. |
| Solvent | The polarity and coordinating ability of the solvent can impact the stability of charged intermediates and transition states, thereby influencing the stereochemical outcome. |
| Temperature | Lower reaction temperatures generally lead to higher stereoselectivity by amplifying the small energy differences between diastereomeric transition states. |
| Steric Hindrance | The steric bulk of both the nucleophile and the substrate can significantly affect the facial selectivity of the reaction. |
Influence of Substrate and Reagent Structure on Stereochemical Outcome
The structure of the substrate derived from this compound and the attacking reagent are critical determinants of the stereochemical outcome. Modifications to either can dramatically alter the diastereoselectivity of a transformation.
For instance, in the addition of an organometallic reagent to an aldehyde derived from the chiral diol, the size of the organometallic reagent (e.g., MeLi vs. PhLi) will influence the approach trajectory. A bulkier nucleophile will experience greater steric hindrance, potentially leading to a reversal of selectivity compared to a smaller nucleophile. Similarly, the nature of the substituent on the benzylidene acetal's phenyl ring can electronically influence the reactivity and stereoselectivity.
Computational Chemistry and Spectroscopic Investigations of Reaction Pathways and Transition States
Modern computational chemistry provides powerful tools to elucidate the mechanisms and origins of stereoselectivity in reactions involving this compound. Density functional theory (DFT) calculations can be employed to model the geometries and energies of reactants, intermediates, transition states, and products.
By calculating the energies of the various possible diastereomeric transition states, it is possible to predict the major product of a reaction. These calculations can also provide insights into the non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the stereochemical outcome. For example, computational models can visualize the preferred conformation of the threitol-derived acetal and how it directs the approach of a reactant.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for determining the stereochemistry of the reaction products. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can establish the relative configuration of newly formed stereocenters by identifying through-space proximity of protons.
Advanced Synthetic Applications and Future Research Trajectories
Total Synthesis of Complex Stereodefined Natural Products and Bioactive Molecules
The inherent chirality and functional group accessibility of (+)-2,3-O-Benzylidene-D-threitol make it an excellent starting material for the synthesis of a wide array of intricate natural products and biologically active molecules. e-bookshelf.dee-bookshelf.de Its C2-symmetric framework allows for the predictable transfer of stereochemical information, which is crucial for the synthesis of enantiomerically pure target molecules.
Phosphonate (B1237965) analogues of biologically important molecules are of significant interest due to their enhanced metabolic stability compared to their phosphate (B84403) counterparts. uiowa.edu The synthesis of these analogues often involves the introduction of a phosphonate moiety onto a chiral scaffold. The hydroxyl groups of this compound can be transformed into leaving groups or nucleophiles to facilitate the formation of carbon-phosphorus bonds.
Recent synthetic strategies for phosphonate synthesis include the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.orgresearchgate.net In the context of threitol derivatives, the diol can be converted to a dihalide or a disulfonate, which can then undergo nucleophilic substitution with a phosphite ester. Another approach involves the catalytic cross-coupling of H-phosphonates with aryl or vinyl halides, a method that has seen significant advancements through the use of palladium catalysts. organic-chemistry.orgresearchgate.net The H-phosphonate method offers a streamlined approach to the synthesis of oligonucleotides and their phosphonate analogues. umich.edu
The development of novel phosphonating agents and catalytic systems continues to be an active area of research. For instance, copper-catalyzed aerobic oxidative phosphorylation of aryl acrylic acids provides a route to β-ketophosphonates. organic-chemistry.org These methods, when applied to chiral templates derived from this compound, can lead to the stereoselective synthesis of complex phosphonate-containing natural products and their mimics. researchgate.net
Table 1: Key Reactions in Phosphonate Synthesis
| Reaction | Description | Key Reagents | Ref |
|---|---|---|---|
| Michaelis-Arbuzov Reaction | Formation of a carbon-phosphorus bond by reacting a trialkyl phosphite with an alkyl halide. | Trialkyl phosphite, Alkyl halide | organic-chemistry.orgresearchgate.net |
| Catalytic Cross-Coupling | Palladium-catalyzed reaction of H-phosphonates with aryl or vinyl halides. | Pd(PPh3)4, H-phosphonate, Aryl/Vinyl halide | organic-chemistry.orgresearchgate.net |
| H-Phosphonate Method | A simplified method for oligonucleotide synthesis involving the coupling of a 5'-OH with a nucleoside 3'-H-phosphonate. | Nucleoside 3'-H-phosphonate, Condensing agent | umich.edu |
Chiral amino alcohols are fundamental building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules. frontiersin.orgresearchgate.net The stereodefined diol of this compound serves as a valuable precursor for the synthesis of a variety of chiral amino alcohol derivatives. nih.gov
One common strategy involves the conversion of the hydroxyl groups into amino functionalities. This can be achieved through a sequence of reactions, such as mesylation or tosylation of the hydroxyl groups, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction to the amine. This approach allows for the introduction of amino groups with retention or inversion of configuration, depending on the reaction conditions and the choice of nucleophile.
Recent advancements in the synthesis of chiral amino alcohols include the development of efficient multicomponent reactions. For example, a three-component approach utilizing a rhodium(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines has been shown to produce syn-α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.orgdiva-portal.org Furthermore, enzymatic methods, such as the use of engineered amine dehydrogenases, are emerging as powerful tools for the one-step, highly stereoselective synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.org These modern synthetic methodologies, when combined with the chiral scaffold of this compound, open up new avenues for the efficient construction of complex molecules containing the amino alcohol motif. diva-portal.orgdiva-portal.org
Development of Green Chemistry Methodologies for Threitol-Mediated Asymmetric Synthesis
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being integrated into organic synthesis. researchgate.net this compound, being a bio-based and renewable starting material, is well-suited for the development of greener synthetic processes.
Key areas of focus in green chemistry include the use of alternative and environmentally benign reaction media, the development of recyclable catalysts, and the design of atom-economical reactions. researchgate.netmdpi.com For threitol-mediated asymmetric synthesis, this translates to exploring reactions in water, supercritical fluids, or ionic liquids, as well as developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused.
Solvent-free and highly concentrated reaction conditions are also being investigated as a means to improve the efficiency and environmental profile of asymmetric catalysis. nih.gov For example, the catalytic asymmetric ring-opening of epoxides can be performed under solvent-free conditions with a recyclable catalyst, leading to highly enantioenriched products. nih.gov Applying such principles to reactions involving threitol derivatives can significantly enhance the sustainability of the synthesis of valuable chiral molecules. The continuous adaptation of organocatalysis to current chemical transformations has, in some cases, allowed for overcoming limitations and improving enantioselective catalytic properties. mdpi.com
Innovation in Catalyst Design and Development Utilizing Threitol Scaffolds
The rigid, C2-symmetric scaffold of this compound makes it an attractive platform for the design of novel chiral catalysts and ligands for asymmetric synthesis. nih.gov The two hydroxyl groups can be functionalized with various catalytic moieties, creating a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.
The design of new catalysts often focuses on creating a specific microenvironment around the active site to enhance catalytic activity and selectivity. scitechdaily.comyoutube.com Threitol-based scaffolds can be incorporated into various types of catalysts, including transition metal complexes and organocatalysts. For example, phosphine (B1218219) ligands derived from threitol can be used in transition metal-catalyzed reactions, such as hydrogenation and cross-coupling. The development of bioorthogonal catalysts based on specific scaffold designs offers advantages in enhancing biocompatibility and performance. nih.gov
Furthermore, the threitol backbone can be used to construct novel organocatalysts, such as those based on 4-(dimethylamino)pyridine (DMAP) or proline derivatives. nih.gov The ongoing development of de novo scaffold design algorithms, like CoreDesign, allows for the systematic exploration of vast chemical spaces to identify novel catalyst scaffolds with desired properties. nih.gov This computational approach, combined with the structural advantages of the threitol framework, holds great promise for the future of catalyst innovation. A recent study developed a new ternary-layered double-hydroxide photocatalyst for the synthesis of 1,2,3-triazoles. rsc.org
Exploration of Emerging Applications in Materials Science and Interdisciplinary Research
The unique structural and chemical properties of this compound and its derivatives are leading to their exploration in new and exciting areas beyond traditional organic synthesis. In materials science, the chirality and functionality of threitol-based molecules can be harnessed to create novel polymers, liquid crystals, and other advanced materials with tailored properties.
For instance, the diol functionality can be used as a monomer in polymerization reactions to produce chiral polyesters or polyurethanes. The incorporation of the rigid benzylidene acetal (B89532) unit can influence the thermal and mechanical properties of the resulting polymers. The chiral nature of these materials could lead to applications in chiral separations, asymmetric catalysis, and optoelectronics.
Interdisciplinary research is also uncovering new potential for threitol derivatives. For example, their biological compatibility makes them interesting candidates for the development of new biomaterials, such as drug delivery systems or scaffolds for tissue engineering. The ability to functionalize the hydroxyl groups allows for the attachment of various bioactive molecules or targeting ligands. As our understanding of the relationship between molecular structure and material properties deepens, the applications of this compound are expected to continue to expand into diverse and innovative fields.
Table 2: Compound Names Mentioned in the Article
| Compound Name | IUPAC Name |
|---|---|
| This compound | ((4R,5R)-2-phenyl-1,3-dioxolane-4,5-diyl)dimethanol nih.gov |
| 1,3-(S)-O-Benzylidene-D-threitol | (2S,4R,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol nih.gov |
| 4-(dimethylamino)pyridine (DMAP) | N,N-dimethylpyridin-4-amine |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (+)-2,3-O-Benzylidene-D-threitol to improve yield and purity?
- Methodological Answer : The synthesis typically involves protecting the hydroxyl groups of D-threitol with a benzylidene group under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid). Key parameters include reaction temperature (room temperature to 50°C), solvent choice (acetone or dichloromethane), and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography enhances purity. Evidence from analogous isopropylidene derivatives suggests that adjusting catalyst concentration and reaction time can mitigate side reactions .
Q. What analytical techniques are critical for confirming the structural integrity and enantiopurity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the benzylidene protective group and stereochemistry. For example, the acetal proton (δ 5.5–6.0 ppm) and diastereotopic methylene protons (δ 3.5–4.5 ppm) are diagnostic .
- Specific Rotation : Polarimetry confirms enantiopurity ([α] = +10.50°), with deviations indicating racemization or impurities .
- Chiral HPLC : Using a chiral stationary phase (e.g., cellulose-based columns) resolves enantiomers and quantifies enantiomeric excess (ee) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure. Techniques include:
- Differential Scanning Calorimetry (DSC) : Identifies melting point deviations (69–74°C) caused by impurities or hydration .
- High-Resolution Mass Spectrometry (HRMS) : Detects decomposition products (e.g., hydrolyzed diols or oxidized derivatives) .
- Long-term storage : Store in amber glass bottles at 4°C under inert gas (argon) to prevent moisture absorption and oxidation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in stereochemical assignments of this compound derivatives?
- Methodological Answer : Conflicting data (e.g., between NMR and X-ray crystallography) may arise from dynamic effects or crystal packing. Solutions include:
- NOESY/ROESY NMR : Correlates spatial proximity of protons to confirm relative configurations .
- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and compares calculated vs. experimental NMR shifts .
- Single-Crystal X-ray Diffraction : Provides unambiguous stereochemical assignments for crystalline derivatives .
Q. How can researchers quantify the thermodynamic parameters of this compound’s host-guest interactions with β-cyclodextrin?
- Methodological Answer : Isothermal Titration Calorimetry (ITC) directly measures binding constants (), enthalpy (), and entropy (). For example, studies show and for β-cyclodextrin complexation. Computational models (e.g., swarm intelligence algorithms) predict these parameters by correlating molecular descriptors (e.g., hydrophobicity, steric effects) with experimental data .
Q. What role does this compound play in asymmetric synthesis, and how can its chiral auxiliary function be optimized?
- Methodological Answer : The compound serves as a chiral template in pharmaceutical intermediates (e.g., antiviral agents). Optimization strategies include:
- Derivatization : Converting to tosylates or mesylates for nucleophilic substitution reactions, monitored by F NMR or LC-MS .
- Kinetic Resolution : Using lipases or transition-metal catalysts to selectively modify one enantiomer .
- Protection-Deprotection Cycles : Sequential benzylidene removal (e.g., via acidic hydrolysis) and re-protection to retain stereochemical fidelity .
Q. How can researchers design multi-step syntheses using this compound to access complex polyol frameworks?
- Methodological Answer : Retrosynthetic analysis identifies key intermediates:
- Step 1 : Benzylidene protection of D-threitol .
- Step 2 : Selective oxidation (e.g., TEMPO/NaClO) of primary alcohols to carboxylic acids .
- Step 3 : Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups.
- Analytical Validation : FT-IR tracks functional group transformations, while GC-MS confirms intermediate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
